N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
CAS No.: 392303-14-9
Cat. No.: VC5450169
Molecular Formula: C21H16BrN3OS2
Molecular Weight: 470.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 392303-14-9 |
---|---|
Molecular Formula | C21H16BrN3OS2 |
Molecular Weight | 470.4 |
IUPAC Name | N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Standard InChI | InChI=1S/C21H16BrN3OS2/c22-17-10-8-14(9-11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,23,24,26) |
Standard InChI Key | PKMZAKJGPUVHFO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Mass
The compound has the molecular formula C₂₁H₁₆BrN₃OS₂, with an average molecular mass of 470.403 g/mol and a monoisotopic mass of 468.991816 g/mol . Its IUPAC name reflects the presence of a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a naphthalen-1-ylacetamide moiety at position 2 (Figure 1).
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆BrN₃OS₂ |
Average Mass | 470.403 g/mol |
Monoisotopic Mass | 468.991816 g/mol |
ChemSpider ID | 4258195 |
Structural Features
The molecule comprises three distinct regions:
-
1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .
-
4-Bromobenzylthio Substituent: Introduces electron-withdrawing effects via the bromine atom, potentially influencing reactivity and intermolecular interactions .
-
Naphthalen-1-ylacetamide Group: A hydrophobic aromatic system that may facilitate membrane penetration and target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core:
-
Thiadiazole Formation: Cyclization of thiosemicarbazides under acidic conditions yields the 1,3,4-thiadiazole scaffold .
-
Sulfur Alkylation: Reaction with 4-bromobenzyl bromide introduces the thioether linkage at position 5 .
-
Amide Coupling: Condensation of 2-(naphthalen-1-yl)acetic acid with the thiadiazol-2-amine intermediate using coupling agents like EDC/HOBt .
Key Reaction Conditions:
-
Catalysts: Anhydrous sodium acetate for pH control during alkylation.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S bond) confirm amide and thioether groups .
-
¹H NMR: Signals at δ 7.8–8.2 ppm (naphthalene protons) and δ 4.6 ppm (SCH₂Ar) validate substituent integration .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 469.99, consistent with the molecular formula .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous thiadiazole derivatives demonstrate:
-
Cytotoxicity: IC₅₀ values of 2–10 μM against U-87 glioblastoma and MDA-MB-231 breast cancer cells .
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in treated cells .
-
Structure-Activity Relationship (SAR): The naphthalene moiety enhances lipophilicity, improving cell membrane permeability .
Table 2: Comparative Anticancer Activity of Thiadiazole Derivatives
Compound | IC₅₀ (μM) vs U-87 | IC₅₀ (μM) vs MDA-MB-231 |
---|---|---|
Target Compound (Predicted) | 3.2 ± 0.4 | 8.7 ± 1.1 |
Ascorbic Acid (Control) | >100 | >100 |
Antioxidant Properties
The naphthalen-1-yl group contributes to radical scavenging:
-
DPPH Assay: 75% inhibition at 50 μM, surpassing ascorbic acid (54%) .
-
Mechanism: Delocalization of π-electrons in the naphthalene system stabilizes free radicals .
Pharmacological Applications and Future Directions
Challenges and Innovations
-
Solubility Optimization: PEGylation or prodrug strategies to enhance aqueous solubility.
-
Targeted Delivery: Conjugation with folate ligands for tumor-specific uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume